molecular formula C22H21ClN2OS B2767066 1-benzyl-4-[5-(2-chlorophenyl)furan-2-carbothioyl]piperazine CAS No. 941943-05-1

1-benzyl-4-[5-(2-chlorophenyl)furan-2-carbothioyl]piperazine

Cat. No.: B2767066
CAS No.: 941943-05-1
M. Wt: 396.93
InChI Key: FJSVCYYQSUFFMV-UHFFFAOYSA-N
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Description

The compound “(4-Benzylpiperazin-1-yl)(5-(2-chlorophenyl)furan-2-yl)methanethione” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another example is the synthesis of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Compounds with structural similarities to "(4-Benzylpiperazin-1-yl)(5-(2-chlorophenyl)furan-2-yl)methanethione" are frequently utilized in organic synthesis and chemical reactions. For instance, furans and their derivatives are pivotal in the synthesis of isothiazoles, indicating a broad scope in the creation of heterocyclic compounds which are crucial in drug development and material science (Duan, Perrins, & Rees, 1997). Moreover, methodologies involving microwave-assisted synthesis have shown remarkable efficiency in producing compounds with potential antiinflammatory and antibacterial properties, highlighting the significance of furan derivatives in medicinal chemistry (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).

Biological Evaluation

Compounds structurally related to "(4-Benzylpiperazin-1-yl)(5-(2-chlorophenyl)furan-2-yl)methanethione" have been extensively studied for their biological activities. Research has demonstrated their potential as antimicrobial agents, with certain derivatives showing enhanced potency over natural antimicrobial agents like caespitin (van der Schyf, Dekker, Fourie, & Snyckers, 1986). This suggests a promising avenue for developing new antibacterial and antifungal agents.

Material Science and Catalysis

In the realm of material science, furan derivatives are explored for their potential in synthesizing new materials with unique properties. For example, conjugation-extended tetrathiafulvalene analogues involving aromatic heterocyclic linking groups have been synthesized, showcasing the diverse applications of furan derivatives in creating materials with specific electronic and optical properties (Takahashi, Nihira, Yoshifuji, & Tomitani, 1993).

Pharmacological Studies

On the pharmacological front, derivatives similar to "(4-Benzylpiperazin-1-yl)(5-(2-chlorophenyl)furan-2-yl)methanethione" have been evaluated for their interactions with central nervous system receptors, revealing their potential in developing treatments for neurological conditions. Such studies underscore the importance of these compounds in medicinal chemistry and drug discovery efforts (Beduerftig, Weigl, & Wünsch, 2001).

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-(2-chlorophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2OS/c23-19-9-5-4-8-18(19)20-10-11-21(26-20)22(27)25-14-12-24(13-15-25)16-17-6-2-1-3-7-17/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSVCYYQSUFFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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